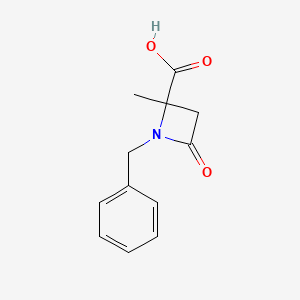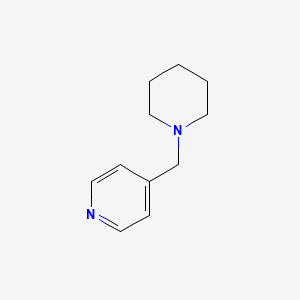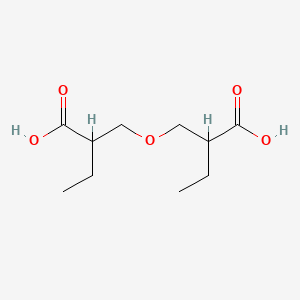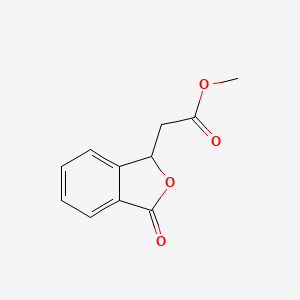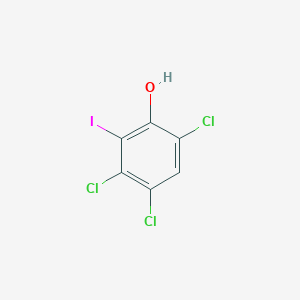
6-Iodo-2,4,5-trichlorophenol
描述
6-Iodo-2,4,5-trichlorophenol is an organohalogen compound that belongs to the class of trichlorophenols It is characterized by the presence of three chlorine atoms and one iodine atom attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,4,5-trichlorophenol typically involves the halogenation of phenol. The process begins with the chlorination of phenol to produce 2,4,5-trichlorophenol. This intermediate is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency .
化学反应分析
Types of Reactions: 6-Iodo-2,4,5-trichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form less halogenated phenols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted phenols or amines.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of less halogenated phenols.
科学研究应用
6-Iodo-2,4,5-trichlorophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and effects on various biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals
作用机制
The mechanism of action of 6-Iodo-2,4,5-trichlorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The halogen atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
2,4,5-Trichlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4,6-Trichlorophenol: Has a different arrangement of chlorine atoms, leading to different chemical properties and reactivity.
Pentachlorophenol: Contains five chlorine atoms, making it more reactive and toxic compared to 6-Iodo-2,4,5-trichlorophenol.
Uniqueness: The combination of these halogens allows for diverse chemical transformations and interactions with biological systems .
属性
IUPAC Name |
3,4,6-trichloro-2-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3IO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJMOZJOHFZOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)I)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377730 | |
| Record name | 3,4,6-trichloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35020-03-2 | |
| Record name | 3,4,6-trichloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


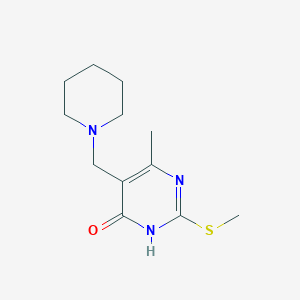
![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)
![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)

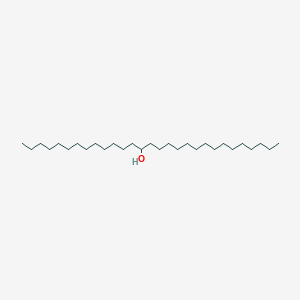
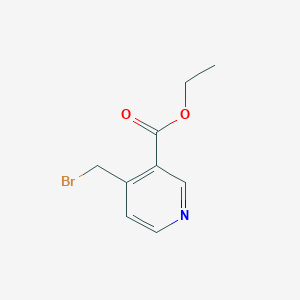
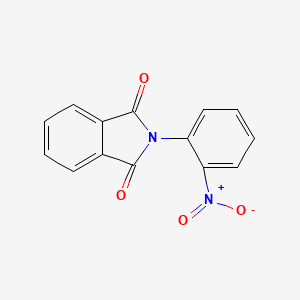
![N-(1H-Benzo[d]imidazol-6-yl)acetamide](/img/structure/B3051537.png)
